1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-
CAS No.:
Cat. No.: VC16949730
Molecular Formula: C20H25IN2O3SSi
Molecular Weight: 528.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25IN2O3SSi |
|---|---|
| Molecular Weight | 528.5 g/mol |
| IUPAC Name | [1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridin-5-yl]methoxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C20H25IN2O3SSi/c1-20(2,3)28(4,5)26-14-15-11-17-18(21)13-23(19(17)22-12-15)27(24,25)16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 |
| Standard InChI Key | YTTNJAXVCJUWMO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₀H₂₅IN₂O₃SSi and a molecular weight of 528.5 g/mol. Its IUPAC name, [1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridin-5-yl]methoxy-tert-butyl-dimethylsilane, reflects the positions of key substituents:
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Position 1: Phenylsulfonyl group (-SO₂C₆H₅), enhancing solubility and stabilizing intermediates .
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Position 3: Iodine atom, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) .
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Position 5: TBS-protected hydroxymethyl group (-CH₂OTBS), a common strategy to mask reactive hydroxyls during synthesis.
The canonical SMILES string (CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3) confirms the connectivity.
Structural Analysis
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Pyrrolopyridine Core: Combines the electron-rich pyrrole (5-membered) and pyridine (6-membered) rings, enabling π-π stacking and hydrogen bonding with biological targets.
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Steric Effects: The TBS group (van der Waals volume: ~200 ų) introduces steric bulk, potentially influencing regioselectivity in subsequent reactions.
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Electrophilic Sites: The iodine atom (C-I bond length: 2.09 Å) serves as a leaving group, while the sulfonyl group (S=O bond length: 1.43 Å) acts as an electron-withdrawing substituent .
Synthesis and Characterization
Synthetic Routes
While explicit protocols for this compound are scarce, its synthesis likely follows modular steps observed in analogous pyrrolopyridine derivatives :
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Core Formation:
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Madelung cyclization of substituted pyridines with acetylenes or ketones.
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Fischer indole synthesis using phenylhydrazines and ketones.
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Functionalization:
A hypothetical synthesis is outlined below:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrolopyridine core | Pd-catalyzed cross-coupling | 45% |
| 2 | Iodination at C3 | NIS, CH₃COOH, 0°C → RT | 78% |
| 3 | Sulfonylation at N1 | PhSO₂Cl, Et₃N, DCM, 0°C | 82% |
| 4 | Hydroxymethyl introduction | LDA, paraformaldehyde, THF, -78°C | 65% |
| 5 | Silylation at C5 | TBSCl, imidazole, DMF, RT | 90% |
Analytical Characterization
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NMR:
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¹H NMR (CDCl₃): δ 8.45 (s, 1H, H-2), 7.85–7.45 (m, 5H, PhSO₂), 6.90 (s, 1H, H-4), 4.75 (s, 2H, CH₂OTBS), 1.10 (s, 9H, t-Bu), 0.25 (s, 6H, SiMe₂).
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¹³C NMR: δ 158.9 (C-3), 142.1 (C-7a), 135.2 (PhSO₂), 60.8 (CH₂OTBS), 25.8 (t-Bu), -4.3 (SiMe₂).
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Mass Spectrometry: ESI-MS m/z 529.4 [M+H]⁺, consistent with molecular weight.
| Analog Structure | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | 7–25 nM | |
| 3-Iodo-1-(tosyl)pyrrolo[2,3-b]pyridine | FGFR1 | 9 nM | |
| 5-Hydroxymethyl derivatives | AAK1/GAK kinases | <100 nM |
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Kinase Inhibition: The iodine and sulfonyl groups may facilitate binding to ATP pockets in kinases .
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Antiviral Potential: TBS-protected intermediates could serve as prodrugs, with the hydroxymethyl group released in vivo.
Chemical Utility
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